molecular formula C10H9NO2S B2930991 4-Phenylthiomorpholine-3,5-dione CAS No. 130968-47-7

4-Phenylthiomorpholine-3,5-dione

Cat. No.: B2930991
CAS No.: 130968-47-7
M. Wt: 207.25
InChI Key: HTTJKKGJGRZWDM-UHFFFAOYSA-N
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Description

4-Phenylthiomorpholine-3,5-dione is an organic compound with the molecular formula C10H9NO2S. It is a member of the thiomorpholine family, characterized by a morpholine ring with a sulfur atom replacing one of the oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylthiomorpholine-3,5-dione typically involves the cyclization of appropriate precursors. One common method includes the reaction of phenyl isothiocyanate with an appropriate diol under acidic conditions to form the thiomorpholine ring. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions: 4-Phenylthiomorpholine-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, each with distinct chemical and physical properties .

Scientific Research Applications

4-Phenylthiomorpholine-3,5-dione has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Phenylmorpholine
  • 2-Phenyl-3-methylmorpholine
  • 2-Phenyl-5-methylmorpholine
  • 2-Phenyl-3-ethylmorpholine

Comparison: 4-Phenylthiomorpholine-3,5-dione is unique due to the presence of a sulfur atom in the morpholine ring, which imparts distinct chemical and biological properties compared to its oxygen-containing analogs. This sulfur atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-phenylthiomorpholine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c12-9-6-14-7-10(13)11(9)8-4-2-1-3-5-8/h1-5H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTJKKGJGRZWDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)CS1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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